molecular formula C17H22BrN5O B2496863 4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-propan-2-ylpyrimidine CAS No. 2379997-27-8

4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-propan-2-ylpyrimidine

Cat. No. B2496863
CAS RN: 2379997-27-8
M. Wt: 392.301
InChI Key: PGZBWZBKBRGDEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-propan-2-ylpyrimidine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, BPIP, and has been found to have a variety of interesting properties that make it useful for a range of different research applications.

Mechanism of Action

The mechanism of action of BPIP is not fully understood, but it is believed to act as a modulator of protein-protein interactions. Specifically, BPIP has been found to bind to a variety of different proteins and enzymes, and to alter their function in a variety of different ways. This modulation of protein-protein interactions has been found to be useful in a variety of different research applications, and has led to the development of a number of new drugs and therapies.
Biochemical and Physiological Effects:
BPIP has been found to have a variety of different biochemical and physiological effects, depending on the specific research application. In drug discovery, BPIP has been found to have potent anti-cancer activity, and has been used as a lead compound for the development of new cancer therapies. In chemical biology, BPIP has been used to identify new drug targets, and to probe the function of various proteins and enzymes. In pharmacology, BPIP has been used to study the effects of drugs on various physiological systems, and to develop new drugs with improved efficacy and safety profiles.

Advantages and Limitations for Lab Experiments

One of the key advantages of using BPIP in scientific research is that it is a well-characterized compound with a known synthesis method. This makes it easy to obtain and use in a variety of different research applications. Additionally, BPIP has been found to have a wide range of different biochemical and physiological effects, making it useful for a variety of different research applications.
However, there are also some limitations to using BPIP in scientific research. For example, BPIP can be difficult to work with in certain research applications, and may require specialized equipment or expertise. Additionally, the mechanism of action of BPIP is not fully understood, which can make it difficult to interpret research results and to design new experiments.

Future Directions

There are a number of different future directions for research on BPIP. One potential area of research is the development of new drugs and therapies based on BPIP. This could involve the optimization of the synthesis method for BPIP, as well as the identification of new drug targets and the development of new drug delivery methods.
Another potential area of research is the further characterization of the mechanism of action of BPIP. This could involve the use of advanced imaging techniques and other experimental methods to better understand how BPIP interacts with proteins and enzymes, and how it modulates their function.
Overall, BPIP is a promising compound that has a wide range of potential applications in scientific research. By continuing to study this compound and to develop new research applications, scientists may be able to unlock new insights into the function of proteins and enzymes, and to develop new drugs and therapies for a variety of different diseases and conditions.

Synthesis Methods

The synthesis of BPIP involves a multi-step process that begins with the reaction of 5-bromopyrimidine-2-carbaldehyde with piperidine in the presence of a base catalyst. This reaction produces a key intermediate, which is then reacted with 2,6-diisopropyl-4-chloropyrimidine to yield the final product, BPIP. This synthesis method has been optimized through several rounds of experimentation, and is now a well-established procedure for the production of BPIP.

Scientific Research Applications

BPIP has been found to be useful in a variety of scientific research applications, including drug discovery, chemical biology, and pharmacology. In drug discovery, BPIP has been used as a lead compound for the development of new drugs that target a variety of different disease states. In chemical biology, BPIP has been used to probe the function of various proteins and enzymes, and to identify new drug targets. In pharmacology, BPIP has been used to study the effects of drugs on various physiological systems, and to develop new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

4-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-propan-2-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrN5O/c1-12(2)16-19-6-5-15(22-16)23-7-3-4-13(10-23)11-24-17-20-8-14(18)9-21-17/h5-6,8-9,12-13H,3-4,7,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZBWZBKBRGDEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CC(=N1)N2CCCC(C2)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(propan-2-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.